molecular formula C22H20N3+ B14467992 Phenanthridinium, 3,8-diamino-6-phenyl-5-(2-propenyl)- CAS No. 68613-48-9

Phenanthridinium, 3,8-diamino-6-phenyl-5-(2-propenyl)-

Cat. No.: B14467992
CAS No.: 68613-48-9
M. Wt: 326.4 g/mol
InChI Key: LJFZCXZBDOMCOC-UHFFFAOYSA-O
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Description

Phenanthridinium, 3,8-diamino-6-phenyl-5-(2-propenyl)- is a complex organic compound known for its unique structure and diverse applications. This compound is part of the phenanthridine family, which is characterized by a three-ring system with nitrogen atoms. It has been investigated for its potential anti-tumor and anti-viral properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthridinium, 3,8-diamino-6-phenyl-5-(2-propenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes, followed by cyclization and further functionalization to introduce the propenyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Solvents like chloroform, dichloromethane, and methanol are commonly used in the process .

Chemical Reactions Analysis

Types of Reactions

Phenanthridinium, 3,8-diamino-6-phenyl-5-(2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Phenanthridinium, 3,8-diamino-6-phenyl-5-(2-propenyl)- has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of rigid polyamides and as a fluorescent dye.

    Biology: Investigated for its ability to bind to DNA, making it useful in genetic studies and molecular biology.

    Medicine: Explored for its anti-tumor and anti-viral properties, potentially leading to new therapeutic agents.

    Industry: Utilized as an intermediate in the production of various chemical compounds

Mechanism of Action

The mechanism by which Phenanthridinium, 3,8-diamino-6-phenyl-5-(2-propenyl)- exerts its effects involves binding to DNA. This binding can interfere with DNA replication and transcription, leading to its potential anti-tumor and anti-viral activities. The compound’s interaction with DNA is primarily through non-specific binding along the DNA exterior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenanthridinium, 3,8-diamino-6-phenyl-5-(2-propenyl)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propenyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties and applications .

Properties

CAS No.

68613-48-9

Molecular Formula

C22H20N3+

Molecular Weight

326.4 g/mol

IUPAC Name

6-phenyl-5-prop-2-enylphenanthridin-5-ium-3,8-diamine

InChI

InChI=1S/C22H19N3/c1-2-12-25-21-14-17(24)9-11-19(21)18-10-8-16(23)13-20(18)22(25)15-6-4-3-5-7-15/h2-11,13-14,24H,1,12,23H2/p+1

InChI Key

LJFZCXZBDOMCOC-UHFFFAOYSA-O

Canonical SMILES

C=CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N

Origin of Product

United States

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